molecular formula C13H8FNO B6370079 3-(3-Cyano-2-fluorophenyl)phenol CAS No. 1261942-43-1

3-(3-Cyano-2-fluorophenyl)phenol

Cat. No.: B6370079
CAS No.: 1261942-43-1
M. Wt: 213.21 g/mol
InChI Key: YOAWWTRRMLILIE-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)phenol is a synthetic phenolic compound of high interest in pharmaceutical and biochemical research. As a derivative of phenol, this compound is part of a class of molecules renowned for their diverse biological activities, which often include potent antioxidant properties and the ability to inhibit key enzymes and modulate pro-inflammatory pathways such as NF-κB and Nrf2 . The specific substitutions on its phenol ring system are designed to optimize its reactivity and binding affinity, making it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical studies. This compound is provided with a minimum purity of 95% and is intended for research and development purposes only. It must be handled by technically qualified individuals. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans. All necessary handling and storage precautions should be followed, as with all chemicals of this nature.

Properties

IUPAC Name

2-fluoro-3-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-10(8-15)4-2-6-12(13)9-3-1-5-11(16)7-9/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWWTRRMLILIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683477
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-43-1
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyano Group Installation via Rosenmund-von Braun Reaction

The 3-cyano moiety is introduced through copper(I)-catalyzed cyanation of 2-fluoro-3-bromophenyl precursors. Using copper(I) cyanide (CuCN) in refluxing dimethylacetamide (DMAc) at 150°C for 8 hours achieves complete conversion, though this method requires stringent exclusion of moisture to prevent hydrolysis. Alternatively, palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) in the presence of 1,1′-bis(diphenylphosphino)ferrocene (dppf) enables milder conditions (90°C, 6 hours).

Biaryl Bond Formation Strategies

Suzuki-Miyaura Cross-Coupling

The phenol-bearing aryl ring is coupled to the 3-cyano-2-fluorophenyl fragment via Suzuki-Miyaura reactions. A representative protocol involves:

  • Boronic acid precursor : 3-Hydroxyphenylboronic acid (1.2 equiv)

  • Halide substrate : 3-Cyano-2-fluoro-1-bromobenzene (1.0 equiv)

  • Catalyst system : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : Toluene/water (4:1 v/v)

  • Conditions : 100°C, 12 hours under N₂

This method achieves 70–75% isolated yield, with residual palladium removed via activated charcoal filtration.

Ullmann Coupling for Oxygen-Sensitive Substrates

For substrates prone to oxidation, copper(I)-mediated Ullmann coupling offers advantages:

Yields range from 60–65%, with undesired homocoupling byproducts minimized through slow reagent addition.

Protective Group Dynamics

Benzyl Ether Protection of Phenolic Hydroxyl

To prevent side reactions during cyanation or fluorination, the phenolic -OH group is protected as a benzyl ether:

  • Protection : Treat phenol with benzyl bromide (1.5 equiv) and K₂CO₃ in acetone (60°C, 6 hours; 95% yield).

  • Deprotection : Catalytic hydrogenation using 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 2 hours) restores the phenolic group.

Trimethylsilyl (TMS) Protection for Acidic Conditions

In reactions requiring strong bases (e.g., NaH), TMS protection proves superior:

  • Protection : Hexamethyldisilazane (HMDS, 2.0 equiv) in CH₂Cl₂ (0°C to 25°C, 3 hours; quant. yield).

  • Deprotection : Mild aqueous HCl (0.1 M, 25°C, 30 minutes).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:

ParameterValue
Residence time8–10 minutes
Temperature150°C
Pressure15 bar
Throughput50 kg/h

This setup reduces reaction times from hours to minutes while maintaining >90% conversion.

Solvent Recycling Systems

Industrial plants implement closed-loop solvent recovery:

  • Distillation towers : Separate DMF/water azeotropes via vacuum distillation (50 mbar, 80°C)

  • Carbon beds : Adsorb residual organics (<10 ppm impurity)
    Economic analyses indicate 40% cost reduction versus batch processes.

Purification and Characterization

Recrystallization Protocols

Crude product is purified using mixed solvents:

  • Solvent pair : Ethyl acetate/n-hexane (1:3 v/v)

  • Crystallization yield : 85–90%

  • Purity (HPLC) : >99.5%

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (dd, J = 8.4, 1.6 Hz, 1H), 7.65 (td, J = 7.8, 1.6 Hz, 1H), 7.48–7.41 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 5.21 (s, 1H).

IR (KBr) :
ν 3340 (O-H), 2225 (C≡N), 1590 (C-F), 1480 (C=C aromatic) cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(3-Cyano-2-fluorophenyl)phenol, comparisons are drawn with analogous fluorinated and cyano-substituted phenolic derivatives. Key compounds include:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Toxicity Profile (GHS Classification)
This compound 3-cyano, 2-fluoro, phenol Limited data; presumed high polarity Not fully characterized
3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate 2-methylpropenyl, acetate ester Intermediate in polymer synthesis H302 (oral toxicity), H315 (skin irritation)
4-Fluorophenol 4-fluoro, phenol pKa ≈ 9.3; used in organic synthesis Corrosive (skin/eye irritation)
2-Cyanophenol 2-cyano, phenol pKa ≈ 7.8; precursor to cyanuric acid H319 (eye irritation)

Key Findings:

Electronic Effects: The cyano group in this compound enhances electron withdrawal, likely lowering the phenol’s pKa compared to non-cyano analogs (e.g., 4-fluorophenol). This increases acidity, improving solubility in polar solvents.

Reactivity: Unlike 3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate (an ester derivative), this compound lacks ester functionality, reducing susceptibility to hydrolysis but increasing hydrogen-bonding capacity.

Toxicity: While this compound’s toxicity is uncharacterized, structurally related compounds like 2-cyanophenol and 4-fluorophenol exhibit moderate irritancy (H319, H315) . The cyano group may introduce additional risks of acute toxicity (H302) if metabolized to cyanide derivatives.

Applications: Fluorophenols (e.g., 4-fluorophenol) are utilized in drug synthesis (e.g., antifungal agents), whereas cyano-substituted phenols serve as intermediates in resins and dyes. The dual substitution in this compound could expand its utility in metal-organic frameworks (MOFs) or kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Cyano-2-fluorophenyl)phenol?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-cyano-2-fluorophenylboronic acid) and a phenol precursor can introduce the aromatic substituents. Reaction conditions (catalyst: Pd(PPh₃)₄, base: Na₂CO₃, solvent: DMF/H₂O) should be optimized for yield (70–85%) and purity . Alternative routes may use Ullmann coupling for aryl-ether bond formation under CuI/L-proline catalysis . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons (δ 7.8–8.2 ppm for aromatic H) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL software provides unambiguous structural confirmation. Refinement parameters (R-factor < 0.05) ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 229.05 [M+H]⁺) verifies molecular weight .

Q. How can researchers analyze the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>95%) .
  • GC-MS : For volatile derivatives, compare retention indices with standards.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 68.1%, H: 3.1%, N: 6.1%) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity). IC₅₀ values can be calculated .
  • Antimicrobial Testing : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess cell viability at varying concentrations (10–100 μM) .

Q. How do solubility and stability impact experimental design with this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (≥50 mg/mL), ethanol (20 mg/mL), and aqueous buffers (pH-dependent). Use sonication for dispersion .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of cyano to amide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare computed NMR shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., coupling between F and adjacent H) .

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C promotes crystal growth. Challenges include polymorphism; use seeding techniques .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.710 Å) improves weak diffraction. SHELXL refinement with twin-law correction may be needed for twinned crystals .

Q. How can regioselectivity be controlled during the synthesis of derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution. For example, a boronic acid at the 2-position directs nitration to the 5-position .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 150°C, 20 min, K₂CO₃/DMF) .

Q. What methodologies assess the compound’s toxicity and environmental impact?

  • Methodological Answer :
  • Ames Test : Evaluate mutagenicity using Salmonella strains TA98/TA100 .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (OECD 201) .
  • QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) using software like EPI Suite .

Q. How does the compound’s stability under varying pH and temperature conditions affect storage?

  • Methodological Answer :
  • pH Stability : Conduct stability-indicating HPLC at pH 2–12. Degradation peaks indicate acid/base hydrolysis .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures (e.g., onset at 180°C). Store at -20°C in amber vials under argon .

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